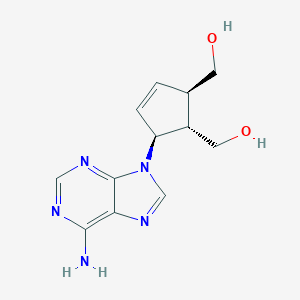
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine, commonly known as BHCA, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BHCA is a purine derivative that is structurally similar to adenine, a nucleobase that is a fundamental component of DNA and RNA.
Mecanismo De Acción
The mechanism of action of BHCA is not fully understood. However, it has been suggested that BHCA may inhibit the activity of enzymes involved in DNA replication and repair, leading to the inhibition of cell growth and induction of apoptosis. BHCA may also interfere with the metabolism of purine nucleotides, leading to a reduction in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
BHCA has been shown to have several biochemical and physiological effects. In vitro studies have shown that BHCA inhibits the activity of several enzymes involved in DNA replication and repair, including DNA polymerase, topoisomerase, and ribonucleotide reductase. BHCA has also been shown to induce the production of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BHCA is its relatively simple synthesis method, which makes it accessible for laboratory experiments. BHCA is also stable under a wide range of conditions, which makes it suitable for use in various assays.
However, one of the limitations of BHCA is its low solubility in water, which can make it difficult to work with in certain experiments. BHCA also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for the study of BHCA. One area of future research could be the development of BHCA-based anticancer drugs. BHCA could also be studied further for its antiviral properties, with the aim of developing new antiviral drugs.
Another potential future direction for the study of BHCA is its use in the development of biosensors. BHCA has been shown to bind to certain proteins, which could be used to detect the presence of these proteins in biological samples.
Conclusion
BHCA is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. Its simple synthesis method, stability, and potential anticancer and antiviral properties make it an attractive candidate for further study. While there are limitations to its use, the potential future directions for the study of BHCA are vast, and it is likely to continue to be an important molecule in scientific research.
Métodos De Síntesis
BHCA can be synthesized by the reaction of adenine with formaldehyde and sodium borohydride. This reaction results in the formation of BHCA, which is a white crystalline powder. The synthesis of BHCA is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
BHCA has been studied extensively in scientific research, and its potential applications are vast. One of the most promising applications of BHCA is in the field of cancer research. BHCA has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This makes BHCA a potential candidate for the development of anticancer drugs.
BHCA has also been studied for its antiviral properties. It has been shown to inhibit the replication of certain viruses, including HIV-1 and herpes simplex virus type 1. BHCA could potentially be used in the development of antiviral drugs.
Propiedades
Número CAS |
142187-88-0 |
|---|---|
Nombre del producto |
9-(4,5-Bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine |
Fórmula molecular |
C12H15N5O2 |
Peso molecular |
261.28 g/mol |
Nombre IUPAC |
[(1R,4S,5S)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C12H15N5O2/c13-11-10-12(15-5-14-11)17(6-16-10)9-2-1-7(3-18)8(9)4-19/h1-2,5-9,18-19H,3-4H2,(H2,13,14,15)/t7-,8-,9-/m0/s1 |
Clave InChI |
ZGCLIXGLQFSZRB-CIUDSAMLSA-N |
SMILES isomérico |
C1=C[C@@H]([C@H]([C@@H]1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1=CC(C(C1CO)CO)N2C=NC3=C(N=CN=C32)N |
Sinónimos |
9-(4,5-bishydroxymethylcyclopent-2-en-1-yl)-9H-adenine 9-(c-4,t-5-bishydroxymethylcyclopent-2-en-r-1-yl)-9H-adenine 9-BCA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,4S,8R)-1-Methyl-2-(6-methylhept-5-en-2-yl)-5-oxatricyclo[6.3.1.04,12]dodecane-6,9-dione](/img/structure/B233175.png)
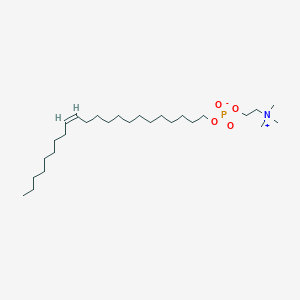

![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
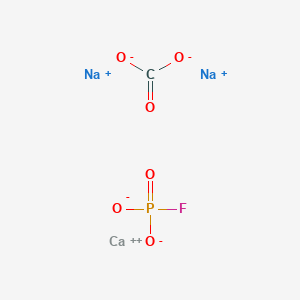
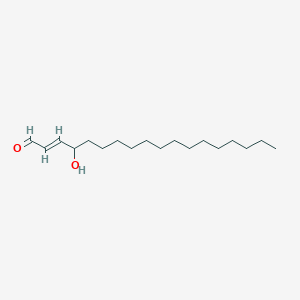

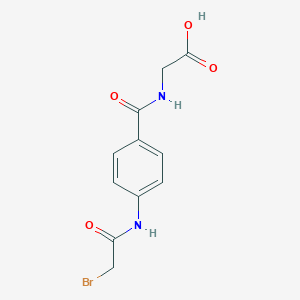
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

